4,6-Dibromobenzene-1,3-diol
Overview
Description
4,6-Dibromobenzene-1,3-diol, also known as Dibromresorcin, is a compound with the molecular formula C6H4Br2O2 . It is a monohydrate and its crystal packing is established by R44(8) loops built up from four O—H O hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and two hydroxyl groups attached to it . The crystal structure of this compound is established by R44(8) loops built up from four O—H O hydrogen bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.90 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . Its exact mass is 267.85576 g/mol and its monoisotopic mass is 265.85780 g/mol . The compound’s topological polar surface area is 40.5 Ų .Scientific Research Applications
Crystal Structure and Melting Relations
Research on isomeric dibromobenzenes, including 1,3-dibromobenzene, reveals insights into their crystal structures and melting points. Dziubek and Katrusiak (2014) demonstrated that 1,3-dibromobenzene has a lower melting point compared to other isomers, attributable to its molecular symmetry and the frequency of Br...Br halogen bonds. Their study involved growing single crystals under various conditions and analyzing them through X-ray diffraction (Dziubek & Katrusiak, 2014).
Chemical Reactivity and Functionalization
The reactivity of dibromobenzene isomers, including 1,3-dibromobenzene, has been studied in the context of deprotonation and subsequent functionalization. Heiss, Marzi, and Schlosser (2003) found that these compounds behave similarly towards strong bases, leading to direct access to various chemically valuable products. This research highlights the potential of 1,3-dibromobenzene in synthetic chemistry applications (Heiss, Marzi, & Schlosser, 2003).
Synthesis of Derivatives
1,3-Dibromobenzene serves as a precursor for various organic transformations, especially in the synthesis of benzynes. Diemer, Leroux, and Colobert (2011) described methods for synthesizing derivatives of 1,2-dibromobenzene, highlighting its value in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Computational Studies and Spectroscopy
Computational studies on dibromobenzenes, including structural optimization and molecular orbital analysis, have been conducted. Wang et al. (2013) used density functional theory and other methods to study these compounds, providing insights into their reactivity and spectral properties (Wang, Hsu, Huang, & Lo, 2013).
Catalytic Applications
The catalytic conversion of related compounds, such as 2-chloro-4,6-dinitrobenzene-1,3-diol, has been investigated for producing valuable chemical derivatives. Jin et al. (2008) developed a method for catalytically converting these compounds into N-alkyl secondary aminophenols, demonstrating the versatility of dibromobenzene derivatives in catalysis (Jin, Li, Ma, Peng, Wang, & Lu, 2008).
Mechanism of Action
Target of Action
Brominated benzene derivatives generally interact with aromatic compounds in biochemical systems .
Mode of Action
The mode of action of 4,6-Dibromobenzene-1,3-diol involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It can be inferred that the compound may influence pathways involving aromatic compounds due to its electrophilic aromatic substitution mechanism .
Pharmacokinetics
The compound’s molecular weight is 2679 , which may influence its bioavailability.
Result of Action
The compound’s electrophilic aromatic substitution mechanism suggests it may result in the formation of substituted benzene rings .
Action Environment
The compound has a storage temperature of 2-8°c , suggesting that temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
4,6-Dibromobenzene-1,3-diol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The hydroxyl groups in this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the bromine atoms may participate in halogen bonding, further influencing the compound’s biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, this compound may alter the expression of genes involved in oxidative stress response, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound’s hydroxyl groups can form hydrogen bonds with nucleotides in DNA, potentially leading to mutations or disruptions in replication and transcription. Additionally, this compound may inhibit or activate enzymes by binding to their active sites, affecting catalytic activity and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown potential for cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. High doses of the compound have been associated with toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its accumulation and activity, with potential effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects .
Properties
IUPAC Name |
4,6-dibromobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSXVSGJLAHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291780 | |
Record name | 4,6-Dibromobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61524-51-4 | |
Record name | NSC77964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dibromobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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